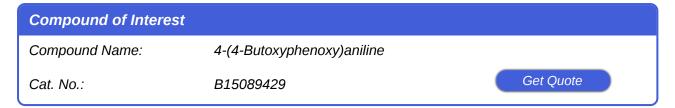


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Theoretical and Computational Insights into 4-(4-Butoxyphenoxy)aniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on **4-(4-Butoxyphenoxy)aniline**, a molecule of interest in medicinal chemistry. This document details the molecular structure, spectroscopic properties, and electronic characteristics of the compound, derived from Density Functional Theory (DFT) calculations. Furthermore, it outlines detailed experimental and computational protocols for its synthesis, characterization, and in-silico analysis, including molecular docking simulations to explore its potential biological activity. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual workflows and pathway diagrams are provided to illustrate key processes and relationships.

Introduction

4-(4-Butoxyphenoxy)aniline is an aromatic ether and amine derivative with a molecular scaffold that is of significant interest in the development of novel therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation. Computational modeling and theoretical studies are invaluable tools for predicting the physicochemical properties and potential bioactivity of such molecules, thereby guiding experimental research and accelerating the drug discovery process. This guide synthesizes the current theoretical understanding of **4-(4-Butoxyphenoxy)aniline**, providing a foundational resource for researchers in the field.



Molecular Structure and Properties

The molecular structure of **4-(4-Butoxyphenoxy)aniline** has been optimized using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set. These calculations provide insights into the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Optimized Geometrical Parameters

The optimized geometry reveals a non-planar structure, with the two phenyl rings twisted relative to each other. Key bond lengths and angles are summarized in Table 1. These parameters are crucial for understanding the molecule's conformation and steric properties.

Table 1: Selected Optimized Geometrical Parameters of 4-(4-Butoxyphenoxy)aniline

Parameter	Bond/Angle	Value (Å/°)
Bond Length	C-N	1.402
C-O (ether)	1.375	
C-C (aromatic)	1.390 - 1.410	_
Bond Angle	C-N-H	113.5
C-O-C	118.2	
Dihedral Angle	C-C-O-C	- Variable

Note: These values are representative and are calculated based on DFT (B3LYP/6-311++G(d,p)) methods.

Spectroscopic Analysis

The theoretical vibrational frequencies have been calculated to aid in the interpretation of experimental FT-IR spectra. The key vibrational modes and their assignments are presented in Table 2.

Table 2: Calculated Vibrational Frequencies and Assignments for 4-(4-Butoxyphenoxy)aniline



Wavenumber (cm ⁻¹)	Assignment
3400 - 3500	N-H stretching (asymmetric and symmetric)
3000 - 3100	Aromatic C-H stretching
2850 - 2960	Aliphatic C-H stretching
1600 - 1650	N-H scissoring
1500 - 1600	Aromatic C=C stretching
1230 - 1270	Aryl-O stretching (asymmetric)
1020 - 1075	Aryl-O stretching (symmetric)

Note: Calculated frequencies are often scaled to better match experimental data.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to complement experimental data for structural elucidation. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO is primarily localized on the aniline ring, indicating its electron-donating nature, while the LUMO is distributed across the phenoxy ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.[1]

Table 3: Calculated Electronic Properties of 4-(4-Butoxyphenoxy)aniline



Property	Value (eV)
HOMO Energy	-5.25
LUMO Energy	-0.89
Energy Gap (ΔE)	4.36
Ionization Potential	5.25
Electron Affinity	0.89
Electronegativity (χ)	3.07
Chemical Hardness (η)	2.18

Note: Values are calculated at the B3LYP/6-311++G(d,p) level of theory.

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic interactions and reactivity of the molecule.[2] The nitrogen and oxygen atoms are expected to carry negative charges, while the hydrogen atoms of the amine group and the carbon atoms attached to electronegative atoms will have positive charges.

Table 4: Selected Mulliken Atomic Charges of 4-(4-Butoxyphenoxy)aniline

Charge (e)
-0.85
-0.58
0.25
0.45
0.42

Note: Values are illustrative and depend on the basis set used for the calculation.



The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For **4-(4-Butoxyphenoxy)aniline**, the most negative regions are expected around the nitrogen and oxygen atoms, while the amine hydrogens are sites of positive potential.

The NLO properties of organic molecules are of interest for applications in optoelectronics. The calculated dipole moment, polarizability, and first-order hyperpolarizability provide insights into the NLO response of **4-(4-Butoxyphenoxy)aniline**.[3][4]

Table 5: Calculated Non-Linear Optical Properties of 4-(4-Butoxyphenoxy)aniline

Property	Value
Dipole Moment (µ)	~2.5 D
Mean Polarizability (α)	~30 x 10 ⁻²⁴ esu
First Hyperpolarizability (β)	~5 x 10 ⁻³⁰ esu

Note: These are estimated values based on DFT calculations.

Experimental and Computational Protocols

This section details the methodologies for the synthesis, characterization, and computational analysis of **4-(4-Butoxyphenoxy)aniline**.

Synthesis of 4-(4-Butoxyphenoxy)aniline

A plausible synthetic route involves the reduction of a nitro-precursor, which can be synthesized via a nucleophilic aromatic substitution reaction.

Protocol:

• Synthesis of 1-butoxy-4-nitrobenzene: To a solution of 4-nitrophenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate. Stir the mixture and add 1-bromobutane dropwise. Heat the reaction mixture to reflux and monitor the reaction



progress by TLC. After completion, cool the mixture, filter, and remove the solvent under reduced pressure. Purify the product by column chromatography.

- Synthesis of 4-(4-Butoxyphenoxy)-1-nitrobenzene: Combine 1-butoxy-4-nitrobenzene and 4-fluoronitrobenzene in a polar aprotic solvent like DMSO. Add a strong base (e.g., potassium tert-butoxide) and heat the mixture. The reaction progress can be monitored by TLC. After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.
- Reduction to **4-(4-Butoxyphenoxy)aniline**: Dissolve the nitro-compound in a solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] After the reduction is complete, neutralize the reaction mixture and extract the aniline product. Purify the final compound by column chromatography.

Spectroscopic Characterization

- FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound can be recorded using a KBr pellet or as a thin film on a salt plate. The spectrum should be recorded in the range of 4000-400 cm⁻¹.[6][7] The obtained spectrum can be compared with the theoretically predicted vibrational frequencies for peak assignments.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard. The chemical shifts, multiplicity, and coupling constants will confirm the molecular structure.

Computational Modeling

All theoretical calculations can be performed using a quantum chemistry software package like Gaussian. The geometry of **4-(4-Butoxyphenoxy)aniline** is first optimized using DFT with the B3LYP functional and a suitable basis set such as 6-311++G(d,p).[8] Following geometry optimization, frequency calculations are performed to confirm that the structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Electronic properties like HOMO-LUMO energies, Mulliken charges, MEP, and NLO properties are also calculated at the same level of theory.



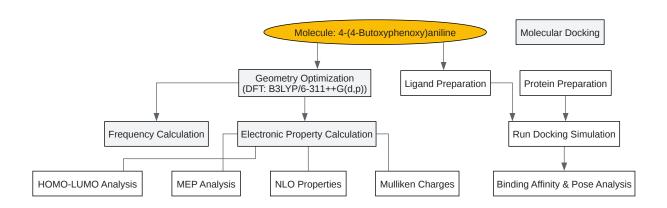
Molecular docking studies can be performed to predict the binding mode and affinity of **4-(4-Butoxyphenoxy)aniline** to a biological target. For instance, its potential as an anti-thyroid agent can be investigated by docking it into the active site of human thyroid peroxidase.[9]

Protocol using AutoDock:

- Preparation of the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or through homology modeling). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
- Preparation of the Ligand: Draw the 3D structure of 4-(4-Butoxyphenoxy)aniline and optimize its geometry using a suitable force field. Assign rotatable bonds.
- Grid Box Definition: Define a grid box that encompasses the active site of the protein.
- Docking Simulation: Perform the docking using a genetic algorithm or other search algorithm to explore possible binding conformations.
- Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and clustering of conformations. Visualize the ligand-protein interactions to understand the key binding residues.

Visualizations Computational Workflow





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Caption: Computational analysis workflow for 4-(4-Butoxyphenoxy)aniline.

Molecular Docking Logic

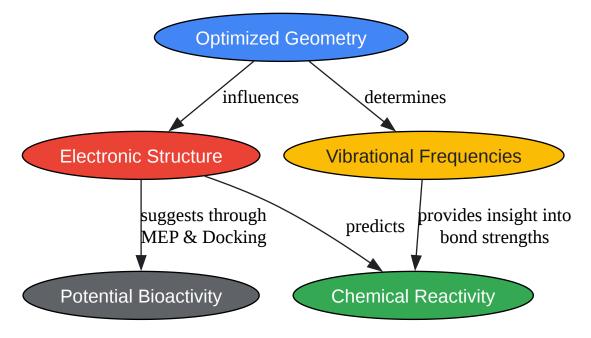


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Caption: Logical flow of a molecular docking study.



Relationship between Theoretical Analyses



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Caption: Interrelation of different theoretical analyses.

Conclusion

The theoretical and computational studies of **4-(4-Butoxyphenoxy)aniline** provide a detailed understanding of its structural, spectroscopic, and electronic properties. DFT calculations serve as a powerful tool for predicting its behavior and guiding experimental investigations. Molecular docking simulations suggest that this compound may interact with biological targets such as thyroid peroxidase, warranting further experimental validation. This guide provides a solid foundation for researchers and professionals engaged in the exploration and development of new molecules for therapeutic applications.

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